Cas no 897470-99-4 (6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole)

6-Chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chloro group at the 6-position and a 4-(4-methoxybenzoyl)piperazinyl moiety at the 2-position. This structure imparts potential utility in medicinal chemistry, particularly as a scaffold for designing bioactive molecules. The presence of the methoxybenzoyl group enhances electronic properties, while the piperazine linker offers flexibility for further functionalization. Its well-defined synthetic pathway and stability under standard conditions make it a reliable intermediate for pharmaceutical research. The compound's distinct structural features may contribute to interactions with biological targets, warranting further investigation for applications in drug discovery and development.
6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole structure
897470-99-4 structure
Product name:6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
CAS No:897470-99-4
MF:C19H18ClN3O2S
MW:387.883121967316
CID:5485673

6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone
    • 6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C19H18ClN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3
    • InChI Key: QNWOSTDQMCAYNY-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=C(Cl)C=C3S2)CC1)(C1=CC=C(OC)C=C1)=O

6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0606-2mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-0606-5mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2609-0606-3mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2609-0606-5μmol
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2609-0606-20μmol
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0606-20mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2609-0606-2μmol
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0606-100mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0606-10mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0606-75mg
6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
897470-99-4 90%+
75mg
$208.0 2023-05-16

Additional information on 6-chloro-2-4-(4-methoxybenzoyl)piperazin-1-yl-1,3-benzothiazole

Comprehensive Overview of 6-Chloro-2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 897470-99-4)

6-Chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS No. 897470-99-4) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound belongs to the benzothiazole class, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a piperazine moiety and a methoxybenzoyl group in its structure further enhances its versatility, making it a subject of interest for drug discovery and development.

In recent years, the scientific community has shown growing interest in benzothiazole derivatives, particularly those with piperazine substitutions, due to their ability to interact with various biological targets. The compound 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is no exception. Researchers are exploring its potential as a kinase inhibitor, a class of compounds widely studied for their role in treating cancers and neurodegenerative diseases. This aligns with the current trend in precision medicine, where targeted therapies are increasingly favored over traditional treatments.

The synthesis of CAS No. 897470-99-4 involves multi-step organic reactions, including the condensation of chlorobenzothiazole with piperazine derivatives, followed by acylation with 4-methoxybenzoyl chloride. These synthetic pathways are well-documented in the literature, highlighting the compound's reproducibility and scalability for industrial applications. Its molecular weight and solubility properties make it suitable for formulation in various drug delivery systems, addressing the rising demand for bioavailable and patient-friendly medications.

One of the most frequently searched questions about this compound is its mechanism of action. Preliminary studies suggest that 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole may modulate cellular signaling pathways by inhibiting specific protein kinases. This mechanism is particularly relevant in the context of cancer research, where kinase inhibitors have revolutionized treatment paradigms. Additionally, its neuroprotective potential is being investigated, given the structural similarity to other benzothiazole-based neurotherapeutics.

From an SEO perspective, keywords such as "benzothiazole derivatives," "piperazine-based compounds," and "kinase inhibitor research" are highly relevant to this topic. These terms reflect the compound's alignment with current biomedical trends and user search behaviors. Moreover, the inclusion of CAS No. 897470-99-4 ensures that the content is discoverable by researchers and industry professionals seeking precise chemical information.

In conclusion, 6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole represents a promising candidate for further exploration in drug development and biochemical research. Its structural complexity and functional groups offer numerous opportunities for structure-activity relationship (SAR) studies, which are critical for optimizing therapeutic efficacy. As the scientific community continues to uncover its potential, this compound is poised to play a significant role in advancing personalized medicine and targeted therapies.

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